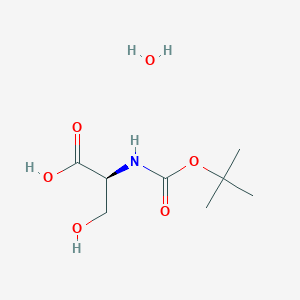

Ácido (S)-2-((terc-butoxicarbonil)amino)-3-hidroxopropanoico hidrato

Descripción general

Descripción

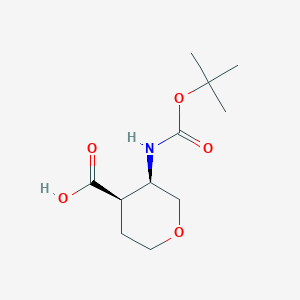

“(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate” is a compound that is related to the class of compounds known as tert-butyloxycarbonyl-protected amino acids . It is a white to off-white solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported. These were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 .

Chemical Reactions Analysis

The compound has been used in the synthesis of dipeptides. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Physical and Chemical Properties Analysis

The compound is a white to off-white solid at room temperature . It has a molecular weight of 207.23 . The compound is stable under normal temperatures and pressures.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

El hidrato de N-Boc-L-serina se utiliza comúnmente como bloque de construcción en la síntesis de péptidos. Permite la incorporación de enlaces isopeptídicos O-acilo durante la Fmoc-SPPS (síntesis de péptidos en fase sólida de 9-fluorenilmetoxicarbonil), lo cual es crucial para obtener α-aminoácidos β-sustituidos estereoquímicamente puros .

Sintón para β-Lactona

Sirve como eductor para la síntesis de β-lactona Boc-Ser, que es un sintón valioso para producir α-aminoácidos β-sustituidos estereoquímicamente puros .

Protección Química

El hidrato de N-Boc-L-serina se utiliza para la protección química de las aminas. Se ha descrito un enfoque verde y simple para la protección N-Boc de aminas estructuralmente diversas bajo irradiación ultrasónica, lo que permite la protección N-Boc selectiva con un rendimiento excelente a temperatura ambiente .

Química Sostenible

Se ha utilizado en prácticas de química sostenible, como la protección N-Boc quimioselectiva de aminas en disolvente eutéctico profundo de urea-cloruro de colina (DES), un disolvente ambientalmente benigno y rentable bajo condiciones de reacción suaves .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that the compound is a derivative of the amino acid l-serine . Amino acids, including L-serine, are fundamental building blocks of proteins and play crucial roles in various biological processes.

Mode of Action

It is known that the compound is used in the synthesis of other compounds . The tert-butoxycarbonyl (Boc) group in the compound is a protective group used in peptide synthesis . It is stable towards basic and nucleophilic conditions, making it useful in complex structures where selectivity is a prime issue .

Biochemical Pathways

L-serine, from which N-Boc-L-serine Hydrate is derived, is involved in several biochemical pathways. It is used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . Moreover, L-serine is the precursor of two relevant coagonists of NMDA receptors: glycine and D-serine . The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

As a derivative of l-serine, it may contribute to the various biological processes that l-serine is involved in, such as protein synthesis and the production of various biomolecules .

Action Environment

The action, efficacy, and stability of N-Boc-L-serine Hydrate can be influenced by various environmental factors. For instance, the compound has been used in the synthesis of other compounds under ultrasound irradiation . Additionally, the compound has been used in a urea-choline chloride deep eutectic solvent, which is environmentally benign and cost-effective .

Propiedades

IUPAC Name |

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5.H2O/c1-8(2,3)14-7(13)9-5(4-10)6(11)12;/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12);1H2/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIWGTMHYWJUPM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679950 | |

| Record name | N-(tert-Butoxycarbonyl)-L-serine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204191-40-2 | |

| Record name | N-(tert-Butoxycarbonyl)-L-serine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

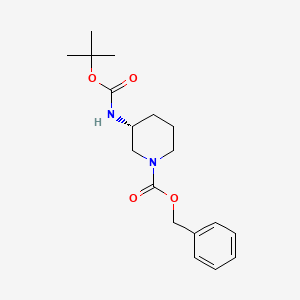

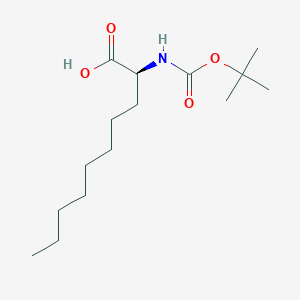

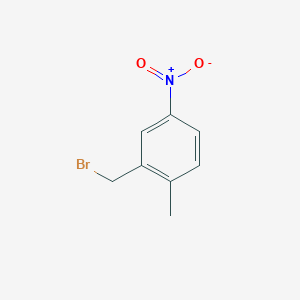

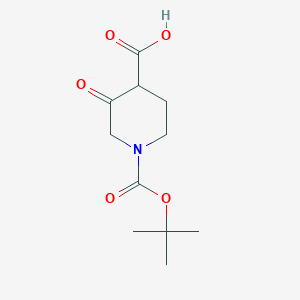

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.